Home > Products > Screening Compounds P28909 > 5-Astatodeoxyuridine
5-Astatodeoxyuridine -

5-Astatodeoxyuridine

Catalog Number: EVT-1584160
CAS Number:
Molecular Formula: C9H11AtN2O5
Molecular Weight: 437.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

5-Astatodeoxyuridine is classified as a nucleoside analog, specifically a halogenated derivative of deoxyuridine. Its synthesis typically involves the direct substitution of the hydrogen atom on the 5-carbon of the uracil ring with an astatine atom. The compound is categorized under both radiopharmaceuticals and potential chemotherapeutic agents due to its radioactive properties.

Synthesis Analysis

Methods

The synthesis of 5-Astatodeoxyuridine can be achieved through several methods, including:

  1. Direct Halogenation: This method involves the direct introduction of astatine into the deoxyuridine structure. The reaction conditions must be carefully controlled to avoid degradation of the nucleoside.
  2. Precursor Synthesis: Astatine can be introduced into a precursor molecule that is subsequently converted into 5-Astatodeoxyuridine through standard nucleoside synthesis techniques.
  3. Radiochemical Techniques: Given that astatine is a radioactive element, radiochemical methods may also be employed to ensure that the synthesized compound retains its radioactive properties for therapeutic use.

Technical Details

The synthesis requires specialized equipment and conditions due to the radioactivity and scarcity of astatine. Typically, this involves working in a controlled environment to handle radioactive materials safely and effectively.

Molecular Structure Analysis

Structure

The molecular structure of 5-Astatodeoxyuridine consists of a deoxyribose sugar linked to a uracil base, with an astatine atom substituting for the hydrogen at the 5-position on the uracil ring. The chemical formula can be represented as C10_{10}H12_{12}N2_2O5_5Ast.

Data

  • Molecular Weight: Approximately 300 g/mol (considering astatine's atomic mass).
  • Structural Formula: The structural representation includes a five-membered sugar ring connected to a pyrimidine base with an astatine substituent.
Chemical Reactions Analysis

Reactions

5-Astatodeoxyuridine undergoes various chemical reactions typical of nucleosides, including:

  1. Phosphorylation: Can be phosphorylated to form nucleotide analogs, which may exhibit altered biological activity.
  2. Dephosphorylation: May also undergo hydrolysis under certain conditions, leading to the release of astatine and other degradation products.
  3. Nucleophilic Substitution: The astatine atom can participate in nucleophilic substitution reactions, which could lead to further derivatization or functionalization.

Technical Details

These reactions are influenced by factors such as pH, temperature, and concentration of reactants. The stability of 5-Astatodeoxyuridine in various solvents is also critical for its practical applications.

Mechanism of Action

Process

The mechanism of action for 5-Astatodeoxyuridine primarily revolves around its incorporation into DNA during replication. Once integrated into the DNA strand:

  1. Inhibition of DNA Synthesis: The presence of astatine disrupts normal base pairing and DNA polymerase activity.
  2. Induction of DNA Damage: The radioactive decay of astatine emits alpha particles that cause localized damage to adjacent DNA strands, leading to double-strand breaks.
  3. Cell Death: Ultimately, this damage can trigger apoptosis or necrosis in rapidly dividing cancer cells.

Data

Studies have shown that compounds like 5-Astatodeoxyuridine can significantly reduce tumor growth in preclinical models by inducing DNA damage selectively in cancerous tissues while sparing normal cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white or off-white solid.
  • Solubility: Soluble in polar solvents such as water and dimethyl sulfoxide but may have limited solubility in non-polar solvents.

Chemical Properties

  • Stability: Sensitive to light and moisture; requires careful storage conditions.
  • Radioactivity: Emits alpha particles due to the decay of astatine isotopes, necessitating appropriate handling protocols.

Relevant Data or Analyses

Research indicates that 5-Astatodeoxyuridine exhibits unique pharmacokinetic properties due to its radioactive nature, which influences its distribution and elimination in biological systems.

Applications

Scientific Uses

  1. Radiopharmaceutical Development: Used as a model compound for developing targeted alpha-particle therapies for cancer treatment.
  2. Cancer Research: Investigated for its potential to selectively target and damage cancer cells while minimizing effects on healthy tissues.
  3. Molecular Imaging: Potential applications in imaging techniques that utilize radioactive tracers for diagnostic purposes.
Introduction to 5-Astatodeoxyuridine in Targeted Radionuclide Therapy

Historical Development of Astatine-211-Labeled Nucleoside Analogs

The conceptualization of astatine-211 (²¹¹At)-labeled nucleosides emerged from foundational work with Auger electron-emitting compounds, particularly ¹²⁵I-iododeoxyuridine (¹²⁵I-UdR). Pioneering studies in the 1970s–1980s demonstrated that DNA-incorporated ¹²⁵I-UdR induced lethal DNA double-strand breaks (DSBs) due to the ultra-short range (<500 nm) and high linear energy transfer (LET: 4–26 keV/μm) of its Auger electrons [3] [7]. However, this approach faced intrinsic limitations: Auger electron cytotoxicity is critically dependent on intranuclear localization and DNA incorporation, as decays occurring outside the nucleus exhibit negligible toxicity [4]. This spurred interest in α-particle emitters like ²¹¹At, which deliver potent cytotoxicity independent of subcellular trafficking nuances.

5-Astatodeoxyuridine ([²¹¹At]AUdR) was synthesized by adapting iododeoxyuridine chemistry, exploiting astatine's halogen-like properties. Early radiochemical strategies utilized tin precursors for nucleophilic astatodestannylation, enabling efficient carbon-astatine bond formation on the deoxyuridine scaffold [10]. Unlike iodine, astatine forms weaker carbon-halogen bonds, posing stability challenges. Innovations in precursor design and reaction quenching minimized in vivo deastatination, reducing nonspecific thyroid uptake [10]. The rationale for selecting deoxyuridine was twofold: 1) Metabolic incorporation into DNA via thymidine kinase, and 2) Leveraging the high decay energy of ²¹¹At (5.87–7.45 MeV) to induce complex, irreparable DNA lesions unachievable with Auger emitters [5].

Table 1: Evolution of Key Radionuclide-Labeled Nucleoside Analogs

RadionuclideCompoundDecay ModeEmission RangeKey Limitation
¹²⁵I¹²⁵I-UdRAuger electrons<0.5 μmRequires nuclear DNA incorporation
¹³¹I¹³¹I-UdRβ⁻ particles~2 mmLow LET; extensive cross-fire damage
²¹¹At[²¹¹At]AUdRα-particles50–80 μmLimited by astatine supply chemistry

Role of Alpha-Particle Emitters in Endoradiotherapy: Theoretical Foundations

Alpha-particle emitters like ²¹¹At exhibit unparalleled radiobiological potency due to their high LET (80–100 keV/μm) and short path length (50–100 μm) in tissue [1] [6]. Each α-particle traversing a cell nucleus deposits ~0.5–1 Gy, generating dense ionization tracks that cause clustered DNA lesions, primarily complex DSBs and oxidized bases. Unlike the sparse, repairable damage from low-LET β⁻ emissions (e.g., from ¹³¹I or ⁹⁰Y), α-induced DSBs overwhelm cellular repair machinery, such as non-homologous end joining (NHEJ) pathways [1]. This results in a binary cell-killing effect: cells receiving ≥1 nuclear traversal undergo reproductive death, independent of oxygen concentration or cell cycle phase [6].

The physics of ²¹¹At decay underpins [²¹¹At]AUdR's efficacy:

  • Decay Chain: ²¹¹At decays via branched pathways: 42% direct α-emission to stable ²⁰⁷Bi, and 58% electron capture to ²¹¹Po, which emits a 7.45 MeV α-particle with a 0.52-s half-life [6].
  • Energy Deposition: Each decay releases ~6.8 MeV within a diameter of 70–100 μm, equivalent to 4–5 cell diameters. This enables cross-fire within tumor microclusters while sparing distal normal tissues [8].
  • Relative Biological Effectiveness (RBE): In vitro studies show RBE values of 5–7 for ²¹¹At compared to γ-rays, meaning 1 Gy from α-particles equals 5–7 Gy from external beam radiotherapy in cell-killing potency [1].

Table 2: DNA Damage Mechanisms: Auger Electrons vs. Alpha-Particles

ParameterAuger Emitters (e.g., ¹²⁵I-UdR)α-Emitters (e.g., [²¹¹At]AUdR)
Primary DNA LesionsSingle-strand breaks, base damageComplex double-strand breaks, clustered damage
Repair ProbabilityHigh (NHEJ/HDR pathways functional)Low (Lesions exceed repair capacity)
LET Range4–26 keV/μm80–100 keV/μm
Hits Required for Cell DeathMultiple decays (~100s–1000s)1–2 nuclear traversals
Oxygen DependenceHigh (Indirect ROS-mediated damage)Low (Direct ionization dominant)

Comparative Advantages of [²¹¹At]AUdR Over Auger Electron Emitters

[²¹¹At]AUdR transcends Auger electron therapeutics through three key advantages:

  • Elimination of Subcellular Localization Constraints: Auger electron emitters like ¹¹¹In or ¹²⁵I require precise delivery to the nuclear DNA to maximize efficacy. For example, ¹²⁵I-UdR must be phosphorylated and incorporated into DNA to inflict lethal damage; cytoplasmic localization reduces cytotoxicity by >100-fold [7]. In contrast, [²¹¹At]AUdR delivers cytotoxic α-particles regardless of intracellular distribution. Even decays in the cytoplasm or near the cell membrane deposit sufficient energy to the nucleus (diameter ~10 μm) due to the α-particle's 50–80 μm range, ensuring >99% cell kill probability per nuclear traversal [6] [8].

  • Overcoming Tumor Microenvironment Resistance: Hypoxic regions in solid tumors are radioresistant to β⁻ and Auger electron therapy, which rely heavily on oxygen-dependent free radicals (e.g., hydroxyl radicals) [6]. α-Particles from [²¹¹At]AUdR induce direct DNA ionization, independent of oxygen enhancement. Studies show minimal oxygen enhancement ratios (OER ≈1.1) for α-emitters versus OER >2.5 for β⁻ emitters [1]. Additionally, the slow cell-cycle progression in hypoxic niches is irrelevant to α-cytotoxicity, as DSBs remain irreparable regardless of proliferation status [5].

  • Enhanced Bystander Effects without Cross-Fire Toxicity: While β⁻ emitters (e.g., ⁹⁰Y) exhibit broad cross-fire effects (range: 1–10 mm), causing off-target bone marrow toxicity, Auger emitters lack significant cross-fire due to their nanometer range [7]. [²¹¹At]AUdR strikes an optimal balance: its α-particles reach 5–10 neighboring cells, enabling "micro-cross-fire" within tumor cell clusters, but not beyond 100 μm. Crucially, α-emitters trigger potent radiobiological bystander effects, where unirradiated cells exhibit genomic instability, apoptosis, and cytokine activation via intercellular signaling from targeted cells [8]. This amplifies tumor damage without extending physical radiation range.

Table 3: Key Radionuclide Properties for Targeted Therapy

Property²¹¹At (α-Emitter)¹²⁵I (Auger Emitter)⁹⁰Y (β⁻ Emitter)
Half-life7.21 h59.4 d64.1 h
Particle Energyα: 5.87–7.45 MeVe⁻: <25 keVβ⁻: 2.28 MeV (max)
Tissue Range50–80 μm<0.5 μm1–12 mm
Avg. LET80–100 keV/μm4–26 keV/μm0.2 keV/μm
Critical TargetNucleus/cellular vicinityNuclear DNATumor vasculature

Properties

Product Name

5-Astatodeoxyuridine

IUPAC Name

[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]astatine

Molecular Formula

C9H11AtN2O5

Molecular Weight

437.18 g/mol

InChI

InChI=1S/C9H11AtN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7+/m0/s1

InChI Key

XUGIUPGPFMOJFV-RRKCRQDMSA-N

Synonyms

(211At)AUdR
5-((211)At)astato-2'-deoxyuridine
5-astato-2'-deoxyuridine

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)[At])CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)[At])CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.